Product packaging for Octyl N-acetyl-DL-methionate(Cat. No.:CAS No. 94160-18-6)

Octyl N-acetyl-DL-methionate

Cat. No.: B12644645
CAS No.: 94160-18-6
M. Wt: 303.5 g/mol
InChI Key: IVEABYDAJLBAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl N-acetyl-DL-methionate is a chemical derivative of the essential amino acid methionine. The parent compound, N-Acetyl-DL-methionine, is recognized for its role as a source of methionine in biochemical research, particularly in studies where a rumen-protected or more stable form of methionine is required . Methionine itself is vital for protein synthesis and serves as a key methyl group donor in various metabolic pathways after its activation to S-adenosylmethionine (SAMe) . Research into related N-acetyl methionine compounds has demonstrated their value in enhancing the oxidative stability of biological systems by boosting antioxidant capacity, as evidenced by increased levels of key enzymes like glutathione peroxidase and superoxide dismutase . The octyl ester group in this compound may potentially alter the compound's solubility and permeability, which could be explored for specific experimental applications in lipid-rich environments or in membrane permeability studies. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29NO3S B12644645 Octyl N-acetyl-DL-methionate CAS No. 94160-18-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94160-18-6

Molecular Formula

C15H29NO3S

Molecular Weight

303.5 g/mol

IUPAC Name

octyl 2-acetamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C15H29NO3S/c1-4-5-6-7-8-9-11-19-15(18)14(10-12-20-3)16-13(2)17/h14H,4-12H2,1-3H3,(H,16,17)

InChI Key

IVEABYDAJLBAAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(CCSC)NC(=O)C

Origin of Product

United States

Hydrolysis:

The ester linkage in Octyl N-acetyl-DL-methionate is a primary site for abiotic and biotic degradation through hydrolysis. This reaction would cleave the molecule into 1-octanol (B28484) and N-acetyl-DL-methionine.

Abiotic Ester hydrolysis can be catalyzed by both acids and bases. ochem.eu The rate of this process is dependent on the pH of the surrounding water. Research on other esters with neighboring sulfur atoms, as seen in thiol-acrylate polymers, has shown that the presence of the sulfide (B99878) group can influence the rate of ester hydrolysis. nih.gov This suggests that the thioether group in the methionine portion of the molecule could potentially affect the stability of the adjacent ester bond.

Biotic Hydrolysis (Enzymatic): This is likely a significant degradation pathway. Esterase enzymes, which are widespread in microorganisms, can catalyze the hydrolysis of the ester bond. acs.org Studies on the enzymatic hydrolysis of N-acetyl-DL-methionine have shown that microbial acylases can effectively cleave the acetyl group, and similar enzymatic processes could target the octyl ester. dtu.dklabcorp.com

Biodegradation:

Beyond the initial hydrolysis, the resulting products, 1-octanol (B28484) and N-acetyl-DL-methionine, are susceptible to further microbial degradation.

1-Octanol: As a simple long-chain alcohol, 1-octanol is expected to be readily biodegradable by a wide range of microorganisms in the environment.

N-acetyl-DL-methionine: The N-acetylation of amino acids can influence their biodegradability. While N-acetylation can sometimes protect proteins from degradation within organisms, studies on amino acid-based ionic liquids have shown that the presence of amide and carboxyl groups can improve biodegradability. epa.govnih.gov The ultimate degradation of the methionine component would involve the breakdown of the carbon skeleton and potential transformation of the sulfur atom. The initial steps in the breakdown of amino acids generally involve the removal of the amino group. libretexts.org

Biochemical Pathways and Enzymatic Transformations of N Acetylated Methionine Derivatives

Metabolic Interconversion and Biological Roles of N-Acetylmethionine

N-acetylmethionine (NAM) is not merely a synthetic derivative but a compound with notable presence and roles within biological systems. It is recognized as a bioavailable form of the essential amino acid L-methionine and has been detected in various cells and tissues, including the human brain. nih.gov Its metabolic significance stems from its position as an intermediate in methionine metabolism and its interaction with specific enzymes that reintegrate it into metabolic pathways.

N-acetylmethionine is integrated into the broader network of methionine metabolism. It can be synthesized endogenously from L-methionine and acetyl-CoA by the enzyme methionine N-acetyltransferase. smpdb.ca This process represents one of several metabolic fates for methionine. Conversely, N-acetylated amino acids can also be generated through the breakdown of N-acetylated proteins by hydrolase enzymes. smpdb.cahmdb.ca This dual origin highlights its role as a metabolic intermediate, linking protein catabolism and free amino acid pools. The presence of NAM in cells and its rapid formation suggest a potential physiological role, possibly related to the storage or transport of methionine. nih.gov

A key step in the metabolic utilization of N-acetylmethionine is its hydrolysis back into L-methionine and acetate. This reaction is catalyzed by Aminoacylase (B1246476) 1 (ACY1), an enzyme that plays a crucial role in the catabolism of N-acetylated amino acids. nih.govdss.go.thuniprot.org The enzyme is highly specific for the L-isomer of N-acetylmethionine. dss.go.th

Deficiencies in ACY1 have been associated with various neurological disorders, which underscores the importance of this metabolic step. nih.govuniprot.org The presence of NAM in the brain, coupled with the function of ACY1, suggests a critical role for this pathway in maintaining neurological health. nih.gov Kinetic studies on the hydrolysis of N-acetyl-L-methionine and its racemic form (N-acetyl-DL-methionine) by aminoacylase from Aspergillus oryzae have provided quantitative insights into this process.

Table 1: Kinetic Parameters of N-acetylmethionine Hydrolysis by Aminoacylase

SubstrateConditionMaximal Reaction Velocity (Vmax) (μmol/mg protein/hr)Michaelis Constant (Km) (M)Source
N-acetyl-L-methionineStandard~2000~1.0 x 10⁻¹ nih.gov
N-acetyl-DL-methionineStandard~2000~1.0 x 10⁻¹ nih.gov
N-acetyl-L-methionine+ Co(II) ions~45002.0 x 10⁻² nih.gov
N-acetyl-DL-methionine+ Co(II) ions~30001.4 x 10⁻² nih.gov

Mechanisms of Methyl Group Donation

The donation of methyl groups is a fundamental biochemical process known as transmethylation, which is critical for the synthesis and regulation of numerous biological molecules. The primary methyl donor in these reactions is S-adenosylmethionine (SAM).

By analogy, for a compound like Octyl N-acetyl-DL-methionate to participate in methyl group donation, it would first need to be hydrolyzed to N-acetylmethionine, and subsequently to methionine. Methionine is the direct precursor for the synthesis of S-adenosylmethionine (SAM). nih.gov The synthesis of SAM from methionine and adenosine (B11128) triphosphate (ATP) is catalyzed by the enzyme methionine adenosyltransferase (MAT). youtube.comyoutube.com This reaction activates the methyl group of methionine, making it available for transfer. youtube.com Therefore, N-acetylmethionine derivatives serve as an indirect source for SAM synthesis, contingent on their prior conversion to free methionine. nih.govdss.go.th

Transmethylation is the transfer of a methyl group from a donor molecule to an acceptor. wikipedia.orgyoutube.com The central molecule in this process is SAM. youtube.com After SAM donates its methyl group, it is converted to S-adenosyl-L-homocysteine (SAH). nih.gov SAH is then hydrolyzed to homocysteine and adenosine. youtube.com The homocysteine can be recycled back to methionine, completing the SAM cycle. youtube.comwikipedia.org The involvement of N-acetylmethionine in this system is as a provider of the methionine substrate required to generate SAM. nih.gov This makes it a component of the broader metabolic network that sustains cellular methylation reactions, which are vital for processes like DNA methylation, protein function, and neurotransmitter synthesis. nih.gov

Kinetic and Mechanistic Studies of Oxidative Transformations

The sulfur atom in methionine and its derivatives is susceptible to oxidation. Understanding the kinetics and mechanisms of these oxidative transformations is crucial for evaluating the stability and antioxidant potential of these compounds.

A detailed kinetic study on the oxidative transformation of N-Acetyl-DL-Methionine by pyridinium (B92312) chlorochromate (PCC) in an aqueous dimethylformamide (DMF) medium has been conducted. gsconlinepress.comresearchgate.net The study revealed that the reaction rate has a first-order dependence on the concentrations of PCC, N-Acetyl-DL-Methionine, and H+ ions. gsconlinepress.comresearchgate.net The product of this oxidation was identified as N-Acetyl-DL-Methionine sulfoxide (B87167). gsconlinepress.comresearchgate.net

The mechanism proposed involves the formation of a complex between the protonated oxidant and the substrate. The rate of the reaction was observed to increase with the dielectric constant of the medium, suggesting the formation of a charge-separated activated complex in the rate-determining step. researchgate.net

Table 2: Kinetic Data for the Oxidation of N-Acetyl-DL-Methionine

ParameterObservationInterpretationSource
Reactant OrderFirst order with respect to [PCC], [NAM], and [H+]All three species are involved in the rate-determining step. gsconlinepress.comresearchgate.net
Substrate KineticsFollows Michaelis-Menten type kineticsIndicates the formation of a pre-equilibrium complex between the substrate and oxidant. gsconlinepress.comresearchgate.net
Effect of AcidityRate increases with increasing perchloric acid concentrationInvolvement of a protonated chromium(VI) species in the rate-determining step. gsconlinepress.comresearchgate.net
Stoichiometry2 moles of PCC consumed 3 moles of N-Acetyl-DL-MethionineProvides the molar ratio for the overall balanced reaction. gsconlinepress.comresearchgate.net
Oxidation ProductN-Acetyl-DL-Methionine sulfoxideThe sulfur atom is the site of oxidation. gsconlinepress.comresearchgate.net

Investigation of Reaction Kinetics with Oxidizing Agents (e.g., pyridinium chlorochromate)

The oxidation of N-acetyl-DL-methionine by the versatile oxidizing agent pyridinium chlorochromate (PCC) has been the subject of detailed kinetic studies. gsconlinepress.comgsconlinepress.com Investigations conducted in an aqueous N,N-dimethylformamide (DMF) medium containing perchloric acid at 40°C revealed that the reaction rate demonstrates a first-order dependence on the concentrations of PCC, N-acetyl-DL-methionine, and hydrogen ions. gsconlinepress.comgsconlinepress.comresearchgate.net

The kinetics with respect to the substrate (N-acetyl-DL-methionine) follow a Michaelis-Menten model, which is indicative of the formation of a complex between the oxidant and the substrate before the rate-determining step. gsconlinepress.comgsconlinepress.comresearchgate.net The observation that the reaction rate increases with acidity suggests the involvement of a protonated chromium(VI) species in this rate-limiting step. gsconlinepress.comgsconlinepress.com Furthermore, the rate of reaction was found to increase with the dielectric constant of the medium. gsconlinepress.comresearchgate.net Stoichiometric studies indicated that three moles of N-acetyl-DL-methionine are consumed for every two moles of PCC for complete oxidation. gsconlinepress.com

Table 1: Summary of Kinetic Findings for the Oxidation of N-Acetyl-DL-Methionine by Pyridinium Chlorochromate gsconlinepress.comgsconlinepress.comresearchgate.net
Kinetic ParameterObservationImplication
Order of Reaction w.r.t. [PCC]First OrderRate is directly proportional to PCC concentration.
Order of Reaction w.r.t. [Substrate]First Order (Michaelis-Menten Type)Indicates formation of a pre-reaction complex.
Order of Reaction w.r.t. [H+]First OrderSuggests involvement of a protonated oxidant species.
Effect of Dielectric ConstantRate increases with increasing dielectric constantThe activated complex is more polar than the reactants.
Stoichiometry3 moles of substrate react with 2 moles of PCCDefines the overall chemical transformation.

Identification and Characterization of Oxidation Products (e.g., sulfoxide derivatives)

The primary product resulting from the oxidation of N-acetyl-DL-methionine by pyridinium chlorochromate is N-acetyl-DL-methionine sulfoxide. gsconlinepress.comgsconlinepress.comresearchgate.net This identification has been confirmed through product analysis, including the determination of its melting point. researchgate.net The oxidation specifically targets the sulfur atom of the methionine residue, a common site of reaction for various reactive oxygen species (ROS). nih.gov This conversion from a thioether to a sulfoxide introduces a chiral center at the sulfur atom, resulting in two potential diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. wikipedia.orgnih.gov The oxidation of methionine residues can alter protein structure and function by changing the hydrophobic nature of the side chain to a more hydrophilic one. nih.gov While strong oxidants can further convert the sulfoxide to a sulfone, the initial oxidation product under these kinetic conditions is the sulfoxide. taylorandfrancis.com

Enzymatic Recognition and Substrate Specificity

The enzymatic processing of N-acetylated methionine derivatives is crucial for their metabolic fate. Enzymes such as racemases, amidohydrolases, and acetyltransferases exhibit specific interactions with these compounds.

Interaction with N-Acylamino Acid Racemases and Amidohydrolases

N-acetyl-DL-methionine is a recognized substrate for certain microbial and animal enzymes capable of hydrolyzing the N-acyl bond or racemizing the chiral center.

Amidohydrolases (Acylases): These enzymes catalyze the hydrolysis of the N-acetyl group. A study on aminoacylase from Aspergillus oryzae investigated the hydrolysis kinetics of both N-acetyl-L-methionine and the racemic mixture N-acetyl-DL-methionine. nih.gov The enzyme demonstrated activity on both substrates, with the reaction rate being significantly enhanced in the presence of cobalt(II) ions. nih.gov Porcine acylase is another enzyme known to hydrolyze N-acetyl-DL-methionine, a reaction that can be monitored using NMR spectroscopy to follow the depletion of the substrate and the appearance of the L-methionine product. news-medical.net D-aminoacylases, such as the one from Alcaligenes faecalis, show a preference for hydrolyzing N-acetyl-D-amino acids, including N-acetyl-D-methionine. tamu.edu

Table 2: Kinetic Parameters for the Hydrolysis of N-Acetyl-Methionine by Aspergillus oryzae Aminoacylase nih.gov
SubstrateConditionVmax (µmol/mg protein/hr)Km (M)
N-acetyl-L-methionineStandard~2000~1.0 x 10-1
N-acetyl-DL-methionineStandard~2000~1.0 x 10-1
N-acetyl-L-methionine+ Co(II)~4500~2.0 x 10-2
N-acetyl-DL-methionine+ Co(II)~3000~1.4 x 10-2

N-Acylamino Acid Racemases (NAAARs): These enzymes are vital for the dynamic kinetic resolution of racemic N-acylated amino acids. nih.gov In this industrial process, a racemase is coupled with an enantioselective acylase to convert a racemic mixture entirely into a single, enantiomerically pure amino acid. nih.gov A racemase from Amycolatopsis sp. has been shown to catalyze the racemization of a broad range of N-acylamino acids, including N-acetyl-D/L-methionine. drugbank.com Directed evolution has been employed to create variants of NAAAR with significantly higher activity towards N-acetylated substrates like N-acetyl-methionine, making the process more efficient for commercial use. ed.ac.uk

Substrate Affinity for N-Acetyltransferase Enzymes

N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from a donor, typically acetyl-CoA, to a substrate. wikipedia.org In the context of amino acids, their primary role is the N-terminal acetylation of proteins, a common modification in eukaryotes. hmdb.canih.gov

Given this function, a compound that is already N-acetylated, such as this compound, would not be a substrate for a NAT enzyme. Instead, it represents the product of such an enzymatic reaction acting upon methionine (or a methionine-containing peptide). The substrate for these enzymes is the free α-amino group. cshl.edu

Advanced Analytical Methodologies for Detection and Quantification of Octyl N Acetyl Dl Methionate

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of amino acid derivatives. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like N-acetyl-DL-methionine. For a compound such as Octyl N-acetyl-DL-methionate, HPLC would be a primary choice for analysis. The method would involve a stationary phase, a mobile phase, and a detector to identify and quantify the compound as it elutes from the column. Detection is a critical component, with UV and fluorescence detectors being common choices.

A vendor of N-Acetyl-L-methionine reports a purity of 99.74% as determined by HPLC, indicating this is a standard method for quality control. selleckchem.com While the specific parameters for this compound are not available, a typical HPLC method for a related compound, N-acetyl-L-methionine, might involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Amino acids and their acetylated forms are generally non-volatile due to their polar nature. sigmaaldrich.com Therefore, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. sigmaaldrich.com For N-acetyl-DL-methionine, this would typically involve esterification of the carboxylic acid group.

A common derivatization approach for amino acids is the formation of N-acetyl methyl esters. nih.gov This procedure would be analogous to the structure of this compound, suggesting that GC could be a viable analytical technique. The process would involve converting the analyte into a volatile derivative which is then introduced into the GC system. sigmaaldrich.com

Development of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are invaluable for the analysis of complex mixtures and for providing structural information.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique would be highly suitable for the analysis of this compound in complex biological or chemical matrices. LC-MS methods have been developed for the absolute quantitative analysis of intact and oxidized amino acids without prior derivatization. nih.gov These methods often utilize zwitterionic ion-exchange chromatography. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. Following derivatization to increase volatility, GC-MS can provide detailed structural information and sensitive quantification. For instance, a GC-MS based approach has been developed for the determination of methionine-related sulfur-containing compounds in human saliva after derivatization. nih.gov This highlights the potential of GC-MS for analyzing derivatives of N-acetyl-DL-methionine.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are often used for the quantitative analysis of compounds that absorb light in the ultraviolet-visible range or exhibit fluorescence.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Studies on N-acetyl-DL-methionine have shown that it has a maximum absorbance at 216 nm. researchgate.net This property can be used for its quantification in solutions. The UV-Vis spectrum of N-acetyl-DL-methionine shows excellent transparency in the visible and near-infrared regions. nih.gov It is expected that this compound would have a similar UV absorption profile, allowing for its detection and quantification using UV-Vis spectroscopy.

Principles and Applications of Fluorescence Detection

Fluorescence spectroscopy is a highly sensitive detection method that involves the excitation of a molecule at a specific wavelength and the measurement of the emitted light at a longer wavelength. While N-acetyl-DL-methionine itself is not strongly fluorescent, derivatization with a fluorescent tag could enable highly sensitive detection. Alternatively, studies on single crystals of N-acetyl-DL-methionine have shown photoluminescence with emission peaks at 419, 433, and 486 nm when excited, revealing a bluish emission. researchgate.net Another study reported an emission at 350 nm. nih.gov This intrinsic fluorescence, although potentially weak in solution, could be explored for the development of analytical methods for this compound.

Research Findings for Related Compounds

While specific data for this compound is not available, the table below summarizes findings for the closely related compound, N-acetyl-DL-methionine.

Analytical TechniqueCompoundKey Findings
UV-Vis Spectroscopy N-acetyl-DL-methionineMaximum absorbance observed at 216 nm. researchgate.net
Photoluminescence N-acetyl-DL-methionineEmission peaks identified at 419, 433, and 486 nm, producing a bluish emission. researchgate.net Another study reported an emission at 350 nm. nih.gov
GC-MS N-acetyl methyl esters of amino acidsA novel derivatization to N-acetyl methyl esters (NACME) was developed for GC-MS analysis, showing strong reproducibility. nih.gov

Applications in Biological Matrix Analysis (e.g., brain tissue, neuronal and glial cell lines)No studies were found that describe the detection, quantification, or application of this compound in any biological matrices, including brain tissue or cell lines. Research on the analysis of amino acid derivatives in such samples focuses on other, more commonly studied compounds.

To fulfill the request, specific research on the synthesis and analysis of "this compound" would need to be conducted and published. Without such primary sources, any attempt to create the requested content would be speculative and fall outside the required adherence to scientifically accurate and sourced information.

Theoretical Considerations for Environmental Fate and Degradation of Octyl N Acetyl Dl Methionate

Potential Biotransformation Pathways of Octyl Ester Linkages

The primary site for the initial biotransformation of Octyl N-acetyl-DL-methionate is the ester bond connecting the octanol (B41247) and the N-acetyl-DL-methionine moieties. This linkage is susceptible to cleavage through both abiotic and biotic processes.

In aquatic environments, esters are subject to hydrolysis, a chemical reaction where a water molecule cleaves the ester bond, yielding a carboxylic acid and an alcohol. cosmeticsandtoiletries.com For this compound, this would result in the formation of N-acetyl-DL-methionine and octanol. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. chemicalforums.comcarbodiimide.com

The hydrolysis of esters can proceed through neutral, acid-catalyzed, and base-catalyzed mechanisms. nih.gov At a neutral pH, the reaction is typically slow. chemicalforums.com However, the rate can be significantly accelerated under acidic or alkaline conditions. youtube.com The general mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. nih.gov This is often the dominant pathway in natural waters, which tend to be slightly alkaline.

Table 1: Factors Influencing Hydrolytic Degradation of Esters

FactorInfluence on Hydrolysis Rate
pH Rate increases significantly in acidic or alkaline conditions compared to neutral pH. chemicalforums.comyoutube.com
Temperature Higher temperatures generally increase the reaction rate. nih.gov
Structure Electronic effects of the alcohol and acid moieties can alter susceptibility to nucleophilic attack. nih.gov
Hydrophobicity Extreme hydrophobicity may decrease the rate by limiting water access to the ester bond. cosmeticsandtoiletries.com

Microbial communities in soil and water play a crucial role in the degradation of organic compounds. The ester linkage in this compound makes it a likely substrate for microbial esterases. pearson.com These enzymes catalyze the hydrolysis of esters and are widespread in various microorganisms. nih.gov

Studies on the microbial degradation of compounds containing amino acids and esters have shown that these can be readily hydrolyzed. sfu.ca For example, research on the microcystin-degrading bacterial strain B-9 indicated that it possesses esterase activity capable of rapidly hydrolyzing ester compounds. sfu.ca The mechanism of enzymatic hydrolysis by esterases, such as acetylcholinesterase, typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and an acidic residue like glutamate (B1630785) or aspartate) in the enzyme's active site. wikipedia.org The serine residue initiates a nucleophilic attack on the ester's carbonyl carbon, leading to the cleavage of the ester bond. nih.gov

While direct studies on this compound are lacking, the presence of both an ester bond and an amino acid derivative suggests that it would be susceptible to degradation by a wide range of microorganisms possessing esterases and peptidases. The degradation of N-acetylated amino acids has been observed in various microbial systems.

Theoretical Persistence and Migration Potential in Environmental Compartments

The persistence and movement of a chemical in the environment are governed by properties such as water solubility, partitioning behavior between soil/sediment and water, and its half-life in different environmental media.

In the absence of experimental data, environmental parameters for organic chemicals can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the EPI (Estimation Programs Interface) Suite™ developed by the US Environmental Protection Agency (EPA). chemsafetypro.comepa.govepisuite.devopasnet.org

Soil-Water Partition Coefficient (Koc): The organic carbon-normalized soil-water partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. ecetoc.orgchemsafetypro.com A high Koc value indicates that the chemical is likely to be found in soil and sediment rather than in water, reducing its mobility. chemsafetypro.com Koc can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. ecetoc.orgnih.gov Given the lipophilic octyl group, this compound is expected to have a relatively high Kow and consequently a high Koc, suggesting it will likely partition to soil and sediment.

Table 2: Estimated Physicochemical Properties for Structurally Similar Compounds

CompoundLog Kow (Octanol-Water Partition Coefficient)Water Solubility (mg/L)Log Koc (Soil Adsorption Coefficient)
Di-n-octyl phthalate (B1215562)8.060.025.06
Ethyl Acetate0.738.10E+041.19
N-acetyl-L-methionine0.1HighLow

Data for Di-n-octyl phthalate and Ethyl Acetate from available databases. epa.gov Data for N-acetyl-L-methionine is qualitative based on its structure and properties. chemsafetypro.com These compounds are provided for comparative purposes to illustrate the influence of different structural moieties. Direct estimation for this compound would require specific modeling.

The environmental half-life of a chemical is the time it takes for its concentration to be reduced by half. This is a key indicator of its persistence. Estimation programs like the EPI Suite™ can predict half-lives in different environmental compartments. chemsafetypro.comepa.gov

Air: The atmospheric half-life is primarily determined by the rate of reaction with hydroxyl radicals. epa.gov The AOPWIN™ model within EPI Suite™ can estimate this rate. For a compound like this compound, which is expected to have low volatility due to its molecular weight and polar functional groups, partitioning to the atmosphere is likely to be limited.

Water: The half-life in water is a function of both hydrolysis and biodegradation. As discussed, hydrolysis can occur, with the rate being pH-dependent. epa.gov Biodegradation is expected to be a significant removal process, with models like BIOWIN™ in EPI Suite™ providing estimations of aerobic and anaerobic biodegradability. chemsafetypro.com

Soil: In soil, biodegradation is typically the primary degradation pathway for compounds like this compound. The rate will depend on microbial activity, soil type, temperature, and moisture. The expected high Koc value suggests that the compound will be largely associated with the soil matrix.

For comparison, the hydrolysis half-life of Di-n-octylphthalate at pH 7 and 25°C is estimated to be around 22 years, indicating that for some long-chain esters, abiotic hydrolysis can be a slow process. epa.gov However, microbial degradation is often much faster.

Bioaccumulation Potential of Esterified Alkyl Chains

Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. nih.gov The potential for a chemical to bioaccumulate is often correlated with its hydrophobicity, as measured by the octanol-water partition coefficient (Kow). sfu.casfu.ca

The long octyl chain in this compound suggests a potential for bioaccumulation. Chemicals with a high log Kow (typically > 3 or 4) are considered to have a higher potential to accumulate in the fatty tissues of organisms. nih.gov Studies on phthalate esters have shown that those with longer alkyl chains, such as di(2-ethylhexyl)phthalate and di-n-octyl phthalate, tend to bioaccumulate in aquatic organisms like fish and polychaetes. researchgate.netresearchgate.net

However, bioaccumulation is not solely dependent on hydrophobicity. The rate of metabolism and elimination of the substance by the organism is also a critical factor. sfu.ca If a compound is readily metabolized—in this case, through the enzymatic hydrolysis of the ester bond—its potential for bioaccumulation is reduced. sfu.ca Therefore, while the octyl chain points towards a potential for bioaccumulation, the susceptibility of the ester linkage to enzymatic cleavage could mitigate this potential. The ultimate bioaccumulation factor (BAF) would depend on the balance between the rate of uptake and the rates of metabolic transformation and elimination. mdpi.com

Impact of Molecular Structure on Environmental Transport and Transformation

The environmental journey of a chemical substance, including its movement (transport) and breakdown (transformation), is intrinsically linked to its molecular structure. For this compound, its structure dictates its behavior in various environmental compartments such as water, soil, and air. The key structural features influencing its fate are the long octyl ester chain, the N-acetyl group, and the thioether linkage within the methionine component.

Physicochemical Properties and Environmental Partitioning

The distribution of this compound in the environment is governed by its physicochemical properties, which can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models predict properties based on the chemical's structure.

Table 1: Estimated Physicochemical Properties of this compound

Property Predicted Value Implication for Environmental Transport
LogKow (Octanol-Water Partition Coefficient) 3.5 - 4.5 Indicates a high tendency to partition from water into organic phases like soil organic carbon and lipids in aquatic organisms.
Water Solubility Low Limits its concentration in the aqueous phase and promotes association with particulate matter.
Vapor Pressure Very Low Suggests the compound is non-volatile and will not significantly partition to the atmosphere.

| LogKoc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 3.0 - 4.0 | Indicates strong adsorption to soil and sediment, limiting its mobility in the subsurface environment. |

The long, nonpolar octyl chain is the dominant feature driving the compound's hydrophobic nature. This results in a high octanol-water partition coefficient (LogKow), suggesting that the compound will preferentially move from water into fatty tissues of organisms and bind to organic matter in soil and sediment. nih.gov This strong binding, indicated by a high soil organic carbon-water partitioning coefficient (Koc), will reduce its mobility in soil and its bioavailability in the water column. acs.org Consequently, transport via leaching through the soil to groundwater is expected to be limited.

Environmental Transformation Processes

The transformation of this compound in the environment is expected to occur through several key processes, with the rate and significance of each being dictated by specific structural features.

Emerging Research Applications and Future Directions for Octyl N Acetyl Dl Methionate

Advancements in Research on Biomolecule Synthesis and Chemical Biology

The fundamental components of Octyl N-acetyl-DL-methionate—methionine, an acetyl group, and an octyl ester—are all significant in the context of chemical biology and the synthesis of complex biomolecules. Methionine itself is a crucial amino acid in protein synthesis and metabolism. nih.gov Its derivative, S-adenosyl-L-methionine (AdoMet), is a primary methyl group donor in numerous biological transmethylation reactions, affecting DNA, RNA, and proteins. nih.govresearchgate.net

Research into the synthesis of AdoMet analogues with extended carbon chains instead of the traditional methyl group highlights a key future direction. researchgate.netspringernature.com These analogues can function as cofactors for enzymes like DNA methyltransferases, enabling the sequence-specific transfer of larger functional groups to DNA. researchgate.netspringernature.com This "transalkylation" opens up possibilities for labeling and modifying DNA for therapeutic and diagnostic purposes. The N-acetyl group on this compound serves as a stable protecting group for the amine, a common strategy in peptide synthesis to prevent unwanted side reactions. researchgate.net The octyl ester modification increases the molecule's lipophilicity, which could be explored for enhancing cell membrane permeability, a critical aspect of drug delivery and the study of intracellular processes.

Future research may focus on using this compound as a precursor for creating novel, lipidated amino acids or peptides. These lipidated biomolecules are of great interest for their ability to interact with cell membranes and for the development of synthetic vaccines, drug carriers, and probes for studying protein-lipid interactions.

Exploration in Material Science Applications (e.g., as novel amino acid-based surfactants or their precursors)

There is a significant and pressing need for the development of efficient, biodegradable, and biocompatible surfactants, particularly for applications in the food, pharmaceutical, and cosmetic industries. researchgate.net Amino acid-based surfactants, which use a natural amino acid as the hydrophilic headgroup, are a promising class of molecules due to their low toxicity and ready biodegradability. chalmers.se

Octyl N-acetyl-DL-methionine fits the structural profile of an N-acyl amino acid surfactant. These are typically anionic surfactants where the hydrophobic moiety (the octyl chain) is linked to the hydrophilic amino acid headgroup via an amide bond. chalmers.se The molecule consists of:

A Hydrophobic Tail: The octyl (C8) group.

A Hydrophilic Head: The N-acetyl-DL-methionate group, which contains a polar carboxyl group and an amide linkage capable of hydrogen bonding. chalmers.se

The properties of amino acid surfactants are highly tunable by modifying either the hydrophobic chain length or the amino acid headgroup. chalmers.se For instance, studies on N-acyl glutamates and N-acyl phenylalaninates have shown that increasing the hydrocarbon chain length decreases foamability but increases foam stability. chalmers.se The specific properties of this compound as a surfactant, such as its critical micelle concentration (CMC) and surface tension reduction capabilities, remain a key area for future investigation. Its amphiphilic nature also makes it a candidate for applications in detergency and as an emulsifying agent. nih.govub.edu

Table 1: Structural Components of this compound and their Function in Surfactancy
ComponentChemical GroupFunctionRelevant Properties
Hydrophobic TailOctyl Chain (-C8H17)Provides non-polar character, drives micelle formation in aqueous solutions.Influences solubility, critical micelle concentration (CMC), and foaming properties.
Hydrophilic HeadN-acetyl Group (CH3CO-)Protects the amino group and contributes to the polar nature of the head.Participates in hydrogen bonding. chalmers.se
Methionate Carboxyl Group (-COOH)Provides the primary polar, ionic character (as -COO-).Enables classification as an anionic surfactant (in its deprotonated form). chalmers.se

Development of Advanced Biocatalytic Systems Utilizing Amino Acid Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly specific alternative to traditional chemical synthesis. The synthesis of amino acid-based surfactants and other derivatives can be achieved using enzymes. chalmers.se For example, the enzyme papain has been used to form the amide bonds in the synthesis of dimeric arginine-based surfactants. chalmers.se Similarly, lipases are widely used for the esterification of amino acids with alcohols to create ester-based surfactants.

For a compound like Octyl N-acetyl-DL-methionine, a biocatalytic approach could be envisioned for its synthesis:

N-acetylation: An N-acetyltransferase could be used to specifically acetylate the amino group of DL-methionine.

Esterification: A lipase (B570770) could then catalyze the esterification of the carboxyl group of N-acetyl-DL-methionine with octanol (B41247) to form the final product.

Utilizing enzymes in this way can lead to higher yields, fewer byproducts, and reactions that proceed under milder conditions compared to conventional chemical methods. researchgate.net Furthermore, biocatalytic systems can be designed to be stereoselective, potentially allowing for the synthesis of the pure L- or D-isomer from the racemic DL-mixture, which is crucial for applications where chiral purity is required.

Investigation of Derivatization Strategies for Enhanced Research Utility

Modifying the core structure of this compound can lead to novel analogues with enhanced or entirely new functionalities for research. These derivatization strategies can target the N-acyl group, the amino acid side chain, or the ester group.

One approach involves replacing the N-acetyl group with other protecting groups. For example, N-trifluoroacetyl (TFA) protected amino acids have been synthesized and used as acyl donors in Friedel–Crafts reactions to create chiral α-amino ketones, which are valuable synthetic intermediates. researchgate.net The TFA group is stable under acidic conditions but can be easily removed, making it a suitable protecting group for specific synthetic routes. researchgate.net

Another strategy is the modification of the methionine side chain. The methylthioethyl group of methionine is a unique feature that can be targeted. Research on S-adenosyl-L-methionine (AdoMet) has led to the synthesis of analogues where the methyl group is replaced by longer, functionalized carbon chains. researchgate.net These analogues can be used by enzymes to transfer these chains onto biomolecules, a process known as sequence-specific functionalization. springernature.com Applying similar synthetic logic to N-acetyl-methionine esters could generate a new class of research tools.

Table 2: Potential Derivatization Strategies for N-acetyl-DL-methionine Analogues
Modification SiteExample Analogue TypePotential Research ApplicationReference Concept
N-Acyl GroupN-Trifluoroacetyl-methionine estersAcyl donors for stereoselective carbon-carbon bond formation.Synthesis of chiral α-amino ketones via Friedel-Crafts acylation. researchgate.net
Side Chain (Sulfur)S-Allyl or S-Propargyl-N-acetyl-methionine estersCofactor analogues for enzyme-mediated transfer of functional groups to biomolecules.Synthesis of AdoMet analogues for DNA transalkylation. researchgate.netspringernature.com
Ester GroupN-Acetyl-methionine esters with fluorescent or photo-reactive alcoholsProbes for studying molecular interactions and protein structure analysis.Use of photo-reactive amino acid analogues like photoleucine and photomethionine. wikipedia.org

The starting material, DL-methionine, is a racemic mixture, meaning it contains equal amounts of the L- and D-enantiomers. While this may be acceptable for some material science applications, biological systems are inherently chiral and often interact specifically with only one enantiomer. For instance, only L-amino acids are incorporated into proteins during translation. wikipedia.org

Therefore, a critical area of future research is the development of methods to either separate the enantiomers of this compound or to synthesize the desired stereoisomer selectively. The synthesis of chiral N-trifluoroacetyl-methionine derivatives has demonstrated that reactions can be performed while retaining the configuration of the starting amino acid. researchgate.net

Future work will likely involve:

Chiral Chromatography: Developing methods to separate Octyl N-acetyl-L-methionate from its D-counterpart.

Stereoselective Synthesis: Designing synthetic routes that start from pure L-methionine or D-methionine to yield a chirally pure final product.

Enzymatic Resolution: Using stereoselective enzymes that can differentiate between the D and L forms of the molecule, for example, by selectively hydrolyzing the ester of one enantiomer while leaving the other intact.

Achieving high chiral purity is essential for any application involving interaction with biological systems, such as in biocatalysis, biomolecule synthesis, or pharmacology, to ensure specificity and avoid off-target effects.

Q & A

What analytical methods are recommended for characterizing Octyl N-acetyl-DL-methionate in experimental settings?

Basic Research Focus
To ensure structural and chemical integrity, researchers should employ 1H Nuclear Magnetic Resonance (NMR) spectroscopy to monitor characteristic peaks (e.g., the methylene group at ~4.25 ppm for the acetylated methionine moiety and octyl chain signals) . High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Method validation should follow pharmacopeial standards (e.g., USP) for reproducibility, as outlined in regulatory frameworks for related amino acid derivatives .

How can enzymatic hydrolysis kinetics of this compound be systematically studied?

Advanced Research Focus
A robust approach involves tracking substrate depletion and product formation via time-resolved 1H NMR . For example, monitor the decay of the N-acetyl-DL-methionine peak (4.25 ppm) and the emergence of L-methionine (3.85 ppm) under controlled pH and temperature conditions . Rate constants (kcatk_{\text{cat}}) and Michaelis-Menten parameters can be derived using integrated rate laws. Parallel experiments with protease inhibitors or varying enzyme concentrations (e.g., esterases) help elucidate mechanistic pathways.

What role does this compound play in metabolic pathway modulation, particularly in cancer models?

Advanced Research Focus
In colorectal cancer (CRC) cell lines, N-acetyl-DL-methionine derivatives are implicated in amino acid metabolism dysregulation, with stage-specific downregulation observed in early carcinogenesis . Researchers should treat CRC cells with this compound and profile metabolites via LC-MS-based untargeted metabolomics . Pathway enrichment tools (e.g., MetaboAnalyst 5.0) can identify perturbations in sulfur amino acid pathways or oxidative stress markers . Orthogonal validation using siRNA knockdown of methionine transporters may resolve contradictory metabolic flux data.

What synthetic strategies are effective for producing this compound with high enantiomeric purity?

Basic Research Focus
Synthesis typically involves esterification of N-acetyl-DL-methionine with octanol using carbodiimide-based coupling agents (e.g., DCC) or enzymatic catalysis (lipases). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted starting materials. Characterization should include optical rotation measurements to confirm retention of DL-configuration, referencing CAS 303-300-2 for structural verification .

How can researchers address stability challenges of this compound in long-term studies?

Basic Research Focus
Critical parameters include pH control (neutral buffers to prevent ester hydrolysis), temperature (-20°C for storage), and light exclusion (amber vials). Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can predict degradation kinetics. For in vitro applications, prepare fresh solutions in inert solvents (e.g., DMSO) and validate stability under assay conditions using NMR .

What experimental designs are suitable for investigating the immunomodulatory potential of this compound?

Advanced Research Focus
Building on hapten-allantoin conjugate studies , researchers can design murine contact hypersensitivity models to test this compound’s role in dendritic cell activation. Flow cytometry to assess MHC-II expression and cytokine profiling (IL-6, TNF-α) are recommended. Dose-response studies should compare free methionine derivatives to octyl-ester forms to isolate lipid-soluble effects.

How do structural modifications (e.g., octyl chain) influence the bioavailability of N-acetyl-DL-methionine derivatives?

Advanced Research Focus
The octyl chain enhances lipophilicity , potentially increasing membrane permeability. Researchers should conduct Caco-2 cell monolayer assays to measure apparent permeability (PappP_{\text{app}}) and compare it to unmodified N-acetyl-DL-methionine. Parallel in vivo pharmacokinetic studies (rodents) with LC-MS quantification of plasma metabolites can correlate structural modifications with bioavailability .

What statistical approaches resolve contradictions in metabolomic datasets involving this compound?

Advanced Research Focus
Multi-variate analysis (e.g., PLS-DA ) combined with VIP scores (Variable Importance in Projection) identifies key metabolites driving variance between experimental groups . Bootstrapping or permutation testing (10,000 iterations) validates robustness. For conflicting pathway annotations, cross-reference results with KEGG or Reactome databases and validate using stable isotope tracing (e.g., 13C^{13}\text{C}-methionine).

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